molecular formula C23H25N9 B8770724 Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-

Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-

Cat. No. B8770724
M. Wt: 427.5 g/mol
InChI Key: DZEQIAGNCDPNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642381B2

Procedure details

To a stirred solution of 3-Piperazin-1-ylmethyl-pyrimido[5,4-e][1,2,4]triazine-5,7-diamine TFA salt 5 (30 mg; 0.05 mmol; prepared in EXAMPLE 4) in dry DMF (1.0 mL) was added 4-chloromethylbiphenyl (15 mg; 0.08 mmol) followed by potassium carbonate (28 mg; 0.20 mmol). The mixture was allowed to stir for 24 h at room temperature then taken up into CH3CN/H2O/0.1% TFA. The mixture was purified by reverse phase HPLC (Rainin C18, 0% CH3CN to 30% CH3CN gradient, CH3CN/H2O, 0.1% TFA) and the bright yellow fractions containing the product were lyophilized after removal of CH3CN in vacuo to give 20 mg of yellow colored 3-(4-Biphenyl4-ylmethyl-piperazin-1-ylmethyl)-pyrimido[5,4-e][1,2,4]triazine-5,7-diamine as the trifluoroacetate salt.
Name
3-Piperazin-1-ylmethyl-pyrimido[5,4-e][1,2,4]triazine-5,7-diamine TFA salt
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC(C(F)(F)F)=O.[N:8]1([CH2:14][C:15]2[N:16]=[N:17][C:18]3[C:19](=[C:21]([NH2:26])[N:22]=[C:23]([NH2:25])[N:24]=3)[N:20]=2)[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.Cl[CH2:28][C:29]1[CH:34]=[CH:33][C:32]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[CH:31][CH:30]=1.C(=O)([O-])[O-].[K+].[K+].CC#N.O>CN(C=O)C>[C:32]1([C:35]2[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH:31]=[CH:30][C:29]([CH2:28][N:11]2[CH2:12][CH2:13][N:8]([CH2:14][C:15]3[N:16]=[N:17][C:18]4[C:19](=[C:21]([NH2:26])[N:22]=[C:23]([NH2:25])[N:24]=4)[N:20]=3)[CH2:9][CH2:10]2)=[CH:34][CH:33]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
3-Piperazin-1-ylmethyl-pyrimido[5,4-e][1,2,4]triazine-5,7-diamine TFA salt
Quantity
30 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.N1(CCNCC1)CC=1N=NC=2C(N1)=C(N=C(N2)N)N
Name
Quantity
15 mg
Type
reactant
Smiles
ClCC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
28 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified by reverse phase HPLC (Rainin C18, 0% CH3CN to 30% CH3CN gradient, CH3CN/H2O, 0.1% TFA)
ADDITION
Type
ADDITION
Details
the bright yellow fractions containing the product
CUSTOM
Type
CUSTOM
Details
after removal of CH3CN in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)CN1CCN(CC1)CC=1N=NC=2C(N1)=C(N=C(N2)N)N)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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